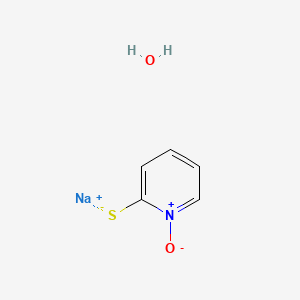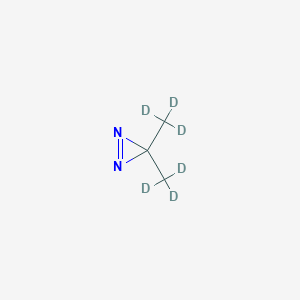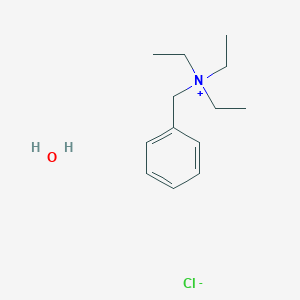
2-Mercaptopyridine N-oxide sodium salt hydrate
Vue d'ensemble
Description
2-Mercaptopyridine N-oxide sodium salt hydrate is a chemical compound with the molecular formula C5H4NNaOS . It is one of the active components in paint, sealants, shampoo, adhesive, and aerosol due to its anti-microbial activity . In biochemistry studies, it is utilized to transport zinc into cells .
Molecular Structure Analysis
The molecular weight of 2-Mercaptopyridine N-oxide sodium salt hydrate is 149.14 g/mol . The InChI Key is WNGMMIYXPIAYOB-UHFFFAOYSA-M . The SMILES string representation is [Na+].[O-][N+]1=CC=CC=C1[S-] .Chemical Reactions Analysis
2-Mercaptopyridine N-oxide sodium salt hydrate is known to form bidentate oxothiolane chelates with transition metals . More detailed information about its chemical reactions could not be found.Physical And Chemical Properties Analysis
This compound is a granular crystalline powder that is white to yellow in color . It has a solubility in water and its melting point is greater than 260°C . It is also soluble in ethanol, propylene glycol, polyethylene glycol, and dimethyl sulfoxide, but insoluble in liquid paraffin and olive oil .Applications De Recherche Scientifique
Synthesis and Structural Characterization
2-Mercaptopyridine N-oxide sodium salt hydrate plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 2-mercaptopyridine-1-oxide zinc salt, which is characterized by melting point, NMR, and single crystal diffractometry, indicating its potential in crystallography and materials science (Zhu Hong-jun, 2007).
Catalytic Applications
In catalysis, 2-mercaptopyridine N-oxide sodium salt hydrate has been studied for its role in the preparation of crystals through catalytic oxidation, displaying its utility in advancing chemical synthesis methods (Geng Ping-lan, 2006).
Metal Complex Formation
The compound is significant in forming metal complexes. For instance, cycloplatinated(II) complexes incorporating 2-Mercaptopyridine N-oxide sodium salt as a bioactive ligand have been studied, highlighting its potential in the development of new anticancer drugs (Masood Fereidoonnezhad et al., 2018). Additionally, it serves as a selective absorptiometric reagent for the determination of palladium(II), suggesting its application in analytical chemistry (M. Edrissi, A. Massoumi, 1971).
Structural and Chemical Studies
Structural and FT-IR studies of 2-mercaptopyridine N-oxide sodium salt hydrate have been conducted, providing insights into charge-assisted hydrogen bonds and halogen interactions in ionic cocrystals (K. Wzgarda-Raj et al., 2019).
Mécanisme D'action
Safety and Hazards
2-Mercaptopyridine N-oxide sodium salt hydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
sodium;1-oxidopyridin-1-ium-2-thiolate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4,8H;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXGDXCIFMYMU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole](/img/structure/B3251112.png)
![6-Nitrobenzo[c]isothiazole](/img/structure/B3251120.png)


![3H-Indolium, 2-[2-[3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-2-(phenylthio)-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, perchlorate (1:1)](/img/structure/B3251140.png)
![tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3251146.png)



